2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Description
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVHJYQQRWHYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Preparation of 5-Bromothiophene-2-sulfonyl chloride: This can be achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Formation of the pyrrolidine derivative: The pyrrolidine ring can be synthesized through various methods, including the reaction of pyrrolidine with appropriate sulfonyl chlorides.
Coupling reactions: The final step involves coupling the pyrrolidine derivative with pyrazine under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The following table summarizes structural analogs and their distinguishing features:
Analysis of Structural and Functional Differences
This may improve target binding affinity in certain enzyme pockets . Pyrazole vs.
Heterocyclic Core (Pyrrolidine vs. Piperidine derivatives (e.g., ) may exhibit better solubility due to increased basicity.
Substituent Effects :
- Bromine (target compound) increases molecular weight (MW = ~420 g/mol estimated) and polar surface area compared to methyl or ethyl groups in analogs. This could reduce membrane permeability but enhance binding to hydrophobic pockets.
- Alkyl chains (e.g., propyl in compound 9, ) improve lipophilicity (logP ~2.5–3.0) but reduce synthetic yields due to steric hindrance during sulfonamide formation .
Biological Activity
The compound 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 395.3 g/mol. Its structure consists of a pyrazine ring linked to a pyrrolidine moiety and a bromothiophene sulfonyl group, which contributes to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study focusing on pyrazole derivatives highlighted their effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells. These derivatives demonstrated cytotoxic effects that were enhanced when combined with traditional chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 21 | A549 | 12 | Induction of apoptosis |
| Compound 18 | MDA-MB-231 | 15 | Inhibition of cell proliferation |
| 2-Pyrazine Derivative | A549 | 10 | COX inhibition, apoptosis induction |
Anti-inflammatory Activity
Compounds containing thiazole rings, similar to those in the structure of this compound, are known for their anti-inflammatory properties. They may interact with cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain management.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. For instance, certain derivatives have shown efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting that this compound may also possess similar antimicrobial properties .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 8 µg/mL | Disruption of cell membrane |
| Compound Y | E. coli | 16 µg/mL | Inhibition of protein synthesis |
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives in breast cancer models. The study found that compounds with bromine substituents exhibited higher cytotoxicity and synergistic effects when combined with doxorubicin, indicating the potential for enhanced therapeutic strategies using such compounds .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine?
- Methodological Answer : The synthesis typically involves sequential sulfonylation, coupling, and purification steps.
- Sulfonylation : React pyrrolidine-3-ol with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonylated pyrrolidine intermediate .
- Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to link the pyrrolidine intermediate to pyrazine via an ether bond. Optimal yields are achieved in THF at 50–60°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms regiochemistry of the bromothiophene and sulfonyl groups. Key signals include δ 7.8–8.2 ppm (pyrazine protons) and δ 3.5–4.0 ppm (pyrrolidine protons) .
- X-ray Crystallography : Resolve stereochemistry and confirm the sulfonyl-pyrrolidine linkage. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.75 Å, β = 102.57°) are common for related analogs .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 428.98) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Monitor activity at 1–100 μM concentrations .
- Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of pyrazine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Studies : Corrogate substituent effects (e.g., bromine vs. chlorine on thiophene) using Hammett σ constants .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze conflicting batches via HPLC-UV (≥99% purity threshold). Impurities like unreacted sulfonyl chloride may skew bioactivity .
- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS, 37°C, 48-hour incubation). Variability in cell passage number or serum batches often explains discrepancies .
- Metabolic Stability : Compare hepatic microsome degradation rates (human vs. rodent) to rule out species-specific effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the pyrrolidine oxygen for enhanced aqueous solubility. Hydrolyze enzymatically in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-diffusion. Achieve sustained release over 72 hours .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor via powder X-ray diffraction (PXRD) .
Q. What is the impact of substituting the bromothiophene moiety on structure-activity relationships (SAR)?
- Methodological Answer :
- Electron-Withdrawing Groups : Replace bromine with nitro or trifluoromethyl. Use Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) to assess effects on kinase inhibition .
- Ring Expansion : Synthesize analogs with thieno[3,2-b]pyridine instead of thiophene. Compare IC₅₀ values to evaluate π-system contributions .
- Steric Effects : Introduce methyl groups at thiophene C3/C4. Use NOESY to confirm conformational changes impacting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
